molecular formula C19H22N2O5S B2694880 4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942013-19-6

4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2694880
CAS RN: 942013-19-6
M. Wt: 390.45
InChI Key: QMTIHJUYEOLPOL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a sulfonamide derivative that has been synthesized for its ability to inhibit the protein-protein interaction between the E3 ubiquitin ligase and the substrate-binding domain of the von Hippel-Lindau tumor suppressor protein (VHL). This interaction is crucial for the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a key role in cellular response to low oxygen levels. Inhibition of this interaction has potential therapeutic applications in cancer treatment.

Scientific Research Applications

Prevention of Cerebral Vasospasm

A study investigated the effectiveness of oral treatment with endothelin (ET) receptor antagonists, including bosentan, in the prevention of subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. This research supports the use of ET receptor antagonists as potential treatments for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Antiproliferative Activity

Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared and investigated for their antiproliferative activity against various tumor cell lines. Among the synthesized compounds, certain derivatives showed high antiproliferative activity, highlighting the potential of benzenesulfonamide derivatives as lead anticancer agents (Motavallizadeh et al., 2014).

Photodynamic Therapy for Cancer

A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated significant potential for these compounds as Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed high singlet oxygen quantum yield and good fluorescence properties, making them suitable for such applications (Pişkin et al., 2020).

Polymerization Catalysts

Research on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene highlighted the utility of these compounds in producing high molecular weight polymers. This study showcases the application of sulfonamide derivatives in the field of materials science and polymer chemistry (Skupov et al., 2007).

properties

IUPAC Name

4-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-26-15-7-9-16(10-8-15)27(23,24)20-14-6-11-18(25-2)17(13-14)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTIHJUYEOLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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